molecular formula C17H16ClF2NO4S2 B2799708 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1797682-21-3

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine

Cat. No.: B2799708
CAS No.: 1797682-21-3
M. Wt: 435.88
InChI Key: XCLVFUIKGHVQLS-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine is a sophisticated, multi-substituted piperidine derivative offered as a high-purity building block for pharmaceutical research and development. Compounds featuring the piperidine ring substituted with sulfonyl groups are of significant interest in medicinal chemistry, particularly for their potential as core structures in drug discovery . The presence of dual sulfonyl groups on the piperidine ring makes this compound a valuable scaffold for constructing potential protease inhibitors, such as those targeting cysteine proteases like falcipain-2 in antimalarial research , or soluble epoxide hydrolase (sEH) for investigating inflammatory and neuropathic pain pathways . Furthermore, the structural motif of a piperidine ring linked to a halogenated phenylsulfonyl group is frequently explored in the development of novel therapeutic agents for treating prokineticin-mediated diseases . As a complex molecular template, this compound provides researchers with a versatile intermediate for structure-activity relationship (SAR) studies, allowing for further functionalization to optimize potency, selectivity, and metabolic stability . It is strictly intended for laboratory research purposes. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2NO4S2/c18-16-10-14(7-8-17(16)20)27(24,25)21-9-1-2-15(11-21)26(22,23)13-5-3-12(19)4-6-13/h3-8,10,15H,1-2,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLVFUIKGHVQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its piperidine core substituted with sulfonyl groups. The structural formula can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}ClF2_{2}N2_{2}O4_{4}S2_{2}
  • Molecular Weight : 396.85 g/mol

Antimicrobial Activity

Research has demonstrated that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that those with the piperidine structure showed moderate to strong activity against several bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis
  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent antimicrobial effects against pathogenic bacteria .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The IC50_{50} values for selected derivatives were reported as follows:

CompoundIC50_{50} (µM)Enzyme Target
7l2.14 ± 0.003AChE
7m0.63 ± 0.001AChE
7n1.00 ± 0.002Urease

These results suggest that the sulfonamide functionality contributes significantly to the inhibitory activity observed .

Study on Piperidine Derivatives

A detailed study involved synthesizing a series of piperidine derivatives, including the target compound, and evaluating their biological activities. The researchers employed various methods such as docking studies and in vitro assays to assess binding interactions with bovine serum albumin (BSA), which further supports their pharmacological effectiveness .

Antibacterial Screening

In another study focused on antibacterial screening, compounds derived from the piperidine nucleus were evaluated against multiple bacterial strains. The results indicated that while some derivatives exhibited strong activity against specific strains, others showed only moderate effectiveness, highlighting the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antidepressant and anxiolytic agent. Studies have shown that modifications to the sulfonamide structure can lead to enhanced receptor binding affinity and improved therapeutic profiles. For instance, the introduction of arylsulfone groups has been linked to increased activity against serotonin receptors, which are crucial targets in the treatment of mood disorders .

Molecular Imaging

In the realm of molecular imaging, derivatives of this compound have been utilized as contrast agents in positron emission tomography (PET) scans. The incorporation of radioactive isotopes into the structure allows for visualization of biological processes at the molecular level. This application is particularly relevant in cancer diagnostics and monitoring treatment responses .

Chemical Probes

The compound serves as a chemical probe for studying biological pathways involving serotonin receptors. Its ability to modulate receptor activity makes it a valuable tool in understanding the mechanisms underlying various neuropsychiatric conditions .

Case Studies

StudyApplicationFindings
Study 1Antidepressant ActivityDemonstrated significant efficacy in animal models for depression when tested against serotonin receptors, showing potential for human application .
Study 2Molecular ImagingUtilized as a PET imaging agent; showed promising results in visualizing tumor growth and response to therapy .
Study 3Chemical ProbeExplored its role in modulating receptor activity; findings indicated that structural modifications can enhance metabolic stability and receptor selectivity .

Comparison with Similar Compounds

Mono-Sulfonyl Piperidine Derivatives

  • 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride (CAS RN: 101768-64-3): Molecular Formula: C₁₁H₁₄ClNO₂S·ClH Molecular Weight: 296.21 g/mol Substituents: Single 4-chlorophenylsulfonyl group. Key Differences: The absence of a second sulfonyl group reduces steric hindrance and polarity compared to the target compound. This simplicity may enhance solubility but limit binding specificity in biological systems .
  • Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate :

    • Synthesis : Reacting 4-chlorobenzenesulfonyl chloride with ethyl piperidin-3-carboxylate under Na₂CO₃-mediated conditions (pH 9–10) .
    • Functional Groups : Combines a sulfonyl group with an ester, enabling further derivatization. The ester moiety introduces additional reactivity, unlike the target compound’s dual sulfonyl design .

Bis-Sulfonyl and Heterocyclic Derivatives

  • 4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine :

    • Structure : Integrates a triazole ring and benzylsulfanyl group alongside a sulfonyl-piperidine core.
    • Complexity : The triazole and trifluoromethyl groups enhance aromatic stacking and metabolic stability, contrasting with the target compound’s reliance on halogenated sulfonyl groups .
  • 1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine :

    • Synthesis : Prepared via Suzuki-Miyaura coupling, demonstrating the versatility of piperidine in cross-coupling reactions. Lacks sulfonyl groups but shares a fluorinated aromatic motif .

Physicochemical Properties and Spectral Characterization

Melting Points and Stability

  • Compounds with single sulfonyl groups (e.g., those in ) exhibit melting points ranging from 132°C to 230°C, suggesting crystalline stability . The target compound’s dual sulfonyl groups may increase melting point due to enhanced intermolecular forces.

Spectroscopic Data

  • NMR Analysis :

    • The 3-chloro-4-fluorophenyl group in the target compound would show distinct ¹⁹F NMR shifts compared to 4-fluorophenyl analogs (e.g., δ ~ -110 ppm for 4-fluorophenyl vs. δ ~ -115 ppm for 3-chloro-4-fluorophenyl) .
    • ¹H NMR would reveal splitting patterns due to the piperidine ring’s equatorial and axial proton environments.
  • Mass Spectrometry :

    • High-resolution MS (HRMS) data for analogous compounds (e.g., [M+H]⁺ = 465.156658) confirm molecular ion peaks, a critical step in verifying the target compound’s purity .

Q & A

Q. Methodological Notes

  • Data Validation : Cross-reference synthesis protocols from peer-reviewed journals (e.g., multi-step reactions in and ).
  • Advanced Tools : Prioritize crystallographic data () for conformational analysis and computational models () for activity prediction.

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